1-Oxa-8-thia-3-azaspiro[5.5]undecan-2-one
Description
Significance of Spirocyclic Scaffolds in Modern Chemical Synthesis
Spirocyclic scaffolds are structural motifs that are frequently utilized in modern drug discovery and chemical synthesis due to their inherent structural complexity and rigidity. qmul.ac.uk Unlike flat, aromatic molecules, spirocycles possess a distinct three-dimensional character, which can lead to high biological activity and selectivity. qmul.ac.uk This three-dimensionality allows for the precise spatial arrangement of functional groups, which can enhance interactions with biological targets. qmul.ac.uk The introduction of a rigid spirocyclic scaffold can also improve physicochemical properties such as aqueous solubility and metabolic stability, making these compounds more likely to be successfully developed as drugs. qmul.ac.uk
The rigid nature of spirocycles can be advantageous in medicinal chemistry by reducing the conformational flexibility of a molecule. This can lead to a more favorable entropic profile upon binding to a biological target, potentially increasing potency. qmul.ac.uk Furthermore, the novelty of many spirocyclic structures offers opportunities to explore new chemical space, which is crucial for the development of new intellectual property. qmul.ac.uk
Overview of Heteroatom-Containing Spirocycles and their Structural Diversity
Spirocycles are not limited to carbocyclic systems; the incorporation of one or more heteroatoms (such as oxygen, nitrogen, or sulfur) into the rings significantly expands their structural and functional diversity. wikipedia.orgwjpsonline.com These heteroatom-containing spirocycles are prevalent in a vast number of natural products and have been a source of inspiration for the design of novel bioactive compounds. wikipedia.org The presence of heteroatoms introduces opportunities for hydrogen bonding and other specific interactions, which can be critical for molecular recognition processes. researchgate.net
The structural diversity of heteroatom-containing spirocycles is vast, encompassing a wide range of ring sizes and combinations of heteroatoms. researchgate.net For instance, spirocyclic systems can be composed of two different sized rings, and the heteroatoms can be located in either or both rings, as well as being the spiro atom itself in some cases. wikipedia.orgwjpsonline.com This diversity allows for fine-tuning of the electronic and steric properties of the molecule, which is a key aspect of rational drug design.
Structural Elucidation and Nomenclatural Context of 1-Oxa-8-thia-3-azaspiro[5.5]undecan-2-one
The compound This compound is a prime example of a complex, multi-heteroatom spirocyclic system. While specific experimental data for this exact molecule is not widely available in the current literature, its structure can be precisely determined from its IUPAC name.
The nomenclature of spiro compounds follows a systematic set of rules. The prefix "spiro" indicates the presence of two rings connected by a single common atom. wikipedia.org The numbers in the square brackets, [5.5], denote the number of atoms in each ring, excluding the spiro atom itself, connected to the central spiro carbon. In this case, both rings are six-membered. The parent name "undecane" refers to the total number of atoms in both rings, including the spiro atom (5 + 5 + 1 = 11).
The prefixes "oxa," "thia," and "aza" indicate the presence of oxygen, sulfur, and nitrogen atoms, respectively, within the spirocyclic framework. Their positions are designated by the preceding numbers. The numbering of a spiro[5.5]undecane system starts in one of the rings at an atom adjacent to the spiro carbon, proceeds around that ring, through the spiro atom, and then around the second ring. To assign the lowest possible locants to the heteroatoms, the numbering for this specific molecule would be as follows:
1-Oxa : An oxygen atom is at position 1.
8-Thia : A sulfur atom is at position 8.
3-Aza : A nitrogen atom is at position 3.
2-one : A ketone functional group (a carbonyl group) is located at position 2.
Based on this systematic nomenclature, the structure of this compound can be elucidated as a spiro[5.5]undecane skeleton with one ring containing an oxygen atom at position 1, a carbonyl group at position 2, and a nitrogen atom at position 3, while the second ring contains a sulfur atom at position 8.
| Property | Value |
|---|---|
| Molecular Formula | C7H11NO2S |
| Molecular Weight | 173.23 g/mol |
| Parent Scaffold | spiro[5.5]undecane |
| Heteroatoms | Oxygen, Nitrogen, Sulfur |
| Functional Groups | Lactam, Thioether |
Research Avenues for Complex Multi-Heteroatom Spirocyclic Compounds
The development of synthetic methodologies for the construction of complex multi-heteroatom spirocyclic compounds like this compound is a significant area of ongoing research. The creation of such intricate molecular architectures often requires innovative synthetic strategies, including multicomponent reactions and stereoselective cyclizations.
Future research in this field is likely to focus on several key areas:
Novel Synthetic Routes: The design and execution of efficient and versatile synthetic pathways to access a wide range of multi-heteroatom spirocycles. This could involve the development of new catalysts and reagents that can facilitate the formation of these complex structures with high chemo- and stereoselectivity.
Chemical Space Exploration: The synthesis of libraries of related spirocyclic compounds to systematically explore the impact of different heteroatoms and substitution patterns on the molecules' properties.
Biological Screening: The evaluation of these novel spirocyclic compounds for a wide range of biological activities. Given the structural similarities of such scaffolds to known bioactive molecules, they represent a promising source of new therapeutic agents.
Material Science Applications: The unique three-dimensional structures of spirocycles could also be exploited in the field of material science, for example, in the development of new polymers or functional materials with specific optical or electronic properties.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H13NO2S |
|---|---|
Molecular Weight |
187.26 g/mol |
IUPAC Name |
1-oxa-8-thia-3-azaspiro[5.5]undecan-2-one |
InChI |
InChI=1S/C8H13NO2S/c10-7-9-4-3-8(11-7)2-1-5-12-6-8/h1-6H2,(H,9,10) |
InChI Key |
YWBJOMNYAMYMSH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CCNC(=O)O2)CSC1 |
Origin of Product |
United States |
Synthetic Methodologies and Reaction Pathways for 1 Oxa 8 Thia 3 Azaspiro 5.5 Undecan 2 One and Analogues
Retrosynthetic Analysis of the 1-Oxa-8-thia-3-azaspiro[5.5]undecan-2-one Skeleton
A retrosynthetic analysis of the target molecule, this compound, reveals several potential disconnection pathways. The core structure consists of two distinct heterocyclic rings—an oxazolidinone and a thiane (B73995)—joined at a spirocyclic center.
The most logical disconnections involve breaking the bonds forming these rings. The oxazolidinone ring, being a cyclic carbamate, can be retrosynthetically disconnected at the C-N and C-O bonds. This suggests a precursor such as a β-amino alcohol attached to the spirocyclic thiane core. The formation of this ring could be envisioned from the reaction of a 2-(aminomethyl)tetrahydro-2H-thian-2-ol derivative with a carbonylating agent like phosgene (B1210022) or its equivalents.
Alternatively, the thiane ring can be disconnected. A key bond formation for this ring is the C-S bond. A plausible retrosynthetic pathway involves a conjugate addition or intramolecular cyclization. This would lead back to a bifunctional acyclic precursor containing both the necessary thiol and amino alcohol functionalities, which could then be cyclized onto a cyclohexanone-derived electrophile. A primary disconnection strategy might therefore involve a Michael-type addition to form the thiane ring, followed by an intramolecular cyclization to construct the oxazolidinone moiety. This approach allows for the sequential and controlled formation of the complex spirocyclic system from more readily available starting materials.
Established Strategies for Spiro[5.5]undecane Ring System Construction
The construction of the spiro[5.5]undecane carbocyclic framework is a well-established field in organic synthesis, with numerous methods developed to control the formation of the critical spirocyclic quaternary carbon center. banglajol.info These strategies provide the foundational knowledge for building the more complex heterocyclic target.
| Strategy | Key Reaction Type | Description | References |
| Multi-Component Reactions | Spiroannulation | Three or more reactants combine in a one-pot synthesis to rapidly build molecular complexity and form the spirocycle. | , nih.gov |
| Cascade Cyclizations | Double Michael Addition | A sequence of intramolecular reactions, often initiated by a single event, where multiple rings are formed in a single operation. | dergipark.org.tr, researchgate.net, 20.210.105 |
| Prins Reaction Derivatives | Cationic Cyclization | An acid-catalyzed addition of an aldehyde or ketone to an alkene, followed by capture of a nucleophile, leading to cyclic ethers. | organic-chemistry.org, nih.gov, benthamscience.com |
| Michael Addition Annulation | Conjugate Addition | The 1,4-addition of a nucleophile (Michael donor) to an α,β-unsaturated carbonyl compound (Michael acceptor) to initiate ring formation. | researchgate.net, wikipedia.org, libretexts.org |
Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that incorporates portions of all starting materials. This approach offers significant advantages in terms of atom economy, reduced reaction time, and operational simplicity. nih.gov While specific MCRs for the direct synthesis of this compound are not widely reported, the principles can be applied to construct related spirocyclic frameworks. For instance, MCRs have been effectively used to generate libraries of complex molecules, including spiro-heterocycles, by designing reactants that undergo sequential bond formations to build the desired scaffold in a single pot.
The Prins reaction, the acid-catalyzed condensation of an alkene with a carbonyl compound, is a versatile method for C-C and C-O bond formation, leading to various oxygen-containing heterocycles. organic-chemistry.orgbenthamscience.com The reaction proceeds through a key γ-hydroxycarbenium ion intermediate, whose fate depends on the reaction conditions. nih.gov This methodology is particularly well-suited for constructing tetrahydropyran (B127337) rings, which are components of spiroacetal systems. In the context of spiro[5.5]undecane synthesis, Prins-type cyclizations can be employed where a homoallylic alcohol tethered to a cyclohexane (B81311) ring reacts with an aldehyde. The resulting cationic intermediate is then trapped intramolecularly to form the spirocyclic ether system. The development of asymmetric Prins reactions has further expanded the utility of this method, allowing for the enantioselective synthesis of complex spirocycles. nih.gov
The Michael addition, or conjugate addition, is the 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound. wikipedia.org This reaction is fundamental to many ring-forming (annulation) strategies. For the construction of spiro[5.5]undecane systems, the Michael addition serves as the initial bond-forming event that sets the stage for a subsequent intramolecular cyclization. researchgate.net Often, the product of a Michael addition is a dicarbonyl compound that can undergo an intramolecular aldol (B89426) reaction or Claisen condensation, a sequence known as the Robinson annulation. libretexts.org This powerful tandem reaction creates a new six-membered ring fused to the existing structure. Lewis acid catalysis is frequently employed to promote the initial Michael addition, which can be followed by cyclization to afford the spiro compound in a one-pot procedure. banglajol.inforesearchgate.net This strategy is one of the most common methods for preparing spiro[5.5]undecane derivatives. researchgate.net
Specific Methodologies for Integrating Oxa, Thia, and Aza Moieties into Spiro[5.5]undecanones
The synthesis of the target this compound requires specific methods for the formation of both the oxazolidinone and thiane rings around a central spiro-carbon.
The oxazolidinone ring is a privileged scaffold in medicinal chemistry. Its synthesis can be achieved through several routes, including the reaction of β-amino alcohols with carbonylating agents or the cycloaddition of epoxides with isocyanates. nih.govorganic-chemistry.org One-pot methods using chlorosulfonyl isocyanate (CSI) with epoxides have been developed to produce oxazolidinones under mild conditions. nih.gov In the context of the target spirocycle, a strategy could involve starting with a pre-formed spirocyclic epoxide on a thiane ring, which is then reacted to build the oxazolidinone moiety. nih.gov
The construction of the thiane ring can be accomplished via intramolecular nucleophilic substitution or conjugate addition of a thiol onto an appropriate electrophile. For spirocyclic systems, a common approach involves the reaction of a bifunctional precursor tethered to a cyclohexane core.
Combining these syntheses presents a significant challenge. One potential strategy involves a multi-step sequence where one ring is constructed first, followed by the formation of the second. An alternative, more convergent approach would utilize a starting material containing functionalities capable of forming both rings. For example, the reaction of 2-mercaptoethan-1-ol with a suitable electrophilic precursor has been used to form oxa-thia spirocycles. researchgate.net A similar strategy could be envisioned using a precursor that also contains the necessary nitrogen atom. The synthesis of related N,S-heterocyclic spiro compounds, such as spirocyclic thiadiazines, has been achieved through the multi-step reaction of tetrachlorothiadiazine with aminobenzonitriles, demonstrating that complex spiro-heterocyclic systems can be assembled through carefully planned reaction sequences. researchgate.net
Construction of the Oxa-Ring System
The 1-oxa-2-one functionality represents a γ-lactone ring. A primary strategy for its formation is through intramolecular cyclization. One powerful method is the intramolecular oxa-Michael addition, where a hydroxyl group adds to an α,β-unsaturated carbonyl system within the same molecule. uzh.chresearchgate.net This reaction can be promoted by a base, such as 1,4-diazabicyclo[2.2.2]octane (DABCO), to facilitate the nucleophilic attack of the alkoxide on the Michael acceptor, leading to the formation of the five-membered lactone ring in a 5-exo-trig cyclization process. uzh.ch
Another approach involves the cyclization of a suitable hydroxy acid precursor. For instance, in the synthesis of the steroidal spiro-lactone spironolactone (B1682167), a key step involves the closure of a lactone ring from a carboxylic acid and a protected alcohol functionality, often catalyzed by acid. mdpi.com Furthermore, modern catalytic methods, such as nickel-catalyzed enantioselective α-spirocyclization of lactones, present a sophisticated route to creating spirocyclic lactone systems. msu.edu
Incorporation of the Thia-Ring Element
The "8-thia" component of the target molecule corresponds to a tetrahydrothiopyran (B43164) ring. The formation of this six-membered sulfur-containing heterocycle can be achieved through several strategic pathways.
One of the most effective methods is the conjugate addition (or Michael addition) of a sulfur nucleophile to an appropriately positioned α,β-unsaturated carbonyl moiety. rsc.org Thioacetic acid, for example, is used in the synthesis of spironolactone to introduce a sulfur functionality via conjugate addition, which could subsequently be part of a cyclization to form the thia-ring. mdpi.com This approach benefits from the high nucleophilicity of sulfur compounds. rsc.org
The hetero-Diels-Alder reaction offers a powerful tool for constructing six-membered heterocycles. nih.gov A [4+2] cycloaddition between a 1-thia-1,3-diene (e.g., a thiochalcone) and a suitable dienophile can directly generate a dihydrothiopyran ring, which can be subsequently reduced to the desired tetrahydrothiopyran. uzh.ch
Ring-closing metathesis (RCM) has also emerged as a versatile method for creating various ring systems, including those containing heteroatoms. A precursor containing two terminal alkene functionalities, with a sulfur atom in the linking chain, can be cyclized using a Grubbs' catalyst to form the unsaturated thiacyclohexene ring, which can then be hydrogenated. arkat-usa.orgnih.gov
Formation of the Azaspiro-Lactam Unit
The azaspiro-lactam is the central structural motif, featuring a nitrogen-containing ring fused at the spiro center. The Staudinger [2+2] cycloaddition is a foundational reaction for the synthesis of β-lactams and has been widely adapted for creating spiro-β-lactams. soton.ac.uknih.gov This reaction involves the cycloaddition of a ketene (B1206846) with an imine. When the imine is part of a pre-existing ring (e.g., a cyclic imine), the reaction yields a spiro-fused β-lactam. rsc.orgnih.gov While the target molecule contains a six-membered lactam (a δ-lactam), the principles of using cycloaddition reactions are pertinent.
For the construction of larger spiro-γ-lactams and spiro-δ-lactams, multicomponent reactions provide an efficient pathway. The Ugi four-component reaction, followed by a base-mediated intramolecular cyclization, has been successfully employed to synthesize complex spiro-β-lactam-pyrroloquinolines, demonstrating a powerful strategy for building spiro-lactam scaffolds. acs.org Another elegant approach involves a tandem Claisen rearrangement followed by an intramolecular Michael addition to construct novel spiro[benzofuran-2,3'-pyrrolidine]-2',5'-diones, showcasing a pathway to spiro-γ-lactams. uzh.ch
Catalytic Systems and Reaction Conditions for Optimized Synthesis
Optimizing the synthesis of complex molecules like this compound requires careful selection of catalytic systems and reaction conditions. Modern synthetic techniques offer significant advantages in terms of efficiency, scalability, and environmental impact.
Acid- or Base-Catalyzed Processes
Acid and base catalysis plays a crucial role in many of the key ring-forming reactions. Brønsted acids, such as triflic acid, and Lewis acids are effective catalysts for intramolecular oxa-Michael additions and other spirocyclization reactions. nih.govmdpi.com For example, the spirocyclization of indolyl-tethered enynes can be mediated by a combination of gold(I) and Brønsted acids. nih.gov
Microwave-Assisted Organic Synthesis for Spirocycles
Microwave-assisted organic synthesis (MAOS) has become a powerful tool for accelerating reaction rates and improving yields in the synthesis of heterocyclic compounds, including spirocycles. nih.govresearchgate.netbeilstein-journals.org Microwave irradiation provides rapid and uniform heating, which can dramatically reduce reaction times from hours to minutes compared to conventional heating methods. organic-chemistry.orgnih.gov This technique has been successfully applied to multicomponent reactions for the synthesis of novel spiro heterocyclic compounds. researchgate.net The efficiency of MAOS is particularly evident in reactions that are slow under conventional conditions, offering a greener and more efficient alternative. nih.gov
| Compound | Method | Reaction Time | Yield (%) | Reference |
|---|---|---|---|---|
| Spiro-isoquinoline derivative 4a | Conventional Heating | 5 h | 42 | organic-chemistry.org |
| Spiro-isoquinoline derivative 4a | Microwave Irradiation | 15 min | 81 | organic-chemistry.org |
| Spiro-isoquinoline derivative 8 | Conventional Heating | 4 h | 59 | organic-chemistry.org |
| Spiro-isoquinoline derivative 8 | Microwave Irradiation | 15 min | 86 | organic-chemistry.org |
| Spiroisoxazoline-penicillanate | Conventional Heating | 24 h | 84 | nih.gov |
| Spiroisoxazoline-penicillanate | Microwave Irradiation | 30 min | 89 | nih.gov |
Diastereoselective and Enantioselective Synthesis Strategies for Spiro[5.5]undecanes
The stereoselective synthesis of complex spirocyclic systems, particularly those containing multiple heteroatoms, presents a formidable challenge in modern organic chemistry. The construction of the this compound scaffold and its analogues, which feature a spiro-oxazolidinone fused to a tetrahydrothiopyran ring, requires precise control over the stereochemistry at the spirocenter and any additional chiral centers. Advanced synthetic methodologies, including biocatalysis and organocatalysis, have emerged as powerful tools for achieving high levels of diastereoselectivity and enantioselectivity in the formation of such intricate three-dimensional structures.
A significant breakthrough in the asymmetric synthesis of spiro-oxazolidinones has been the application of enzymatic processes. acs.org Specifically, the use of halohydrin dehalogenases (HHDHs) for the ring expansion of spiro-epoxides offers a highly effective biocatalytic route. acs.orgthieme-connect.com This method can be tailored to produce either racemic or chiral spiro-oxazolidinones by selecting appropriate enzyme variants. thieme-connect.com The kinetic resolution of spiro-epoxides, catalyzed by engineered halohydrin dehalogenases, allows for the synthesis of enantiomerically enriched spiro-oxazolidinones with excellent enantiomeric excess (ee). acs.orgthieme-connect.com
For instance, the triple mutant HheG-M6 has demonstrated proficiency in the kinetic resolution of a variety of spiro-epoxides, yielding chiral spiro-oxazolidinones in moderate yields but with high optical purity. thieme-connect.com Conversely, the double mutant HheG-M7 can facilitate the synthesis of racemic versions in high yields. thieme-connect.com This biocatalytic approach has been successfully applied to the synthesis of the drug fenspiride, showcasing its potential for practical applications at a significant scale. acs.org
The following interactive table summarizes the results of the halohydrin dehalogenase-catalyzed synthesis of various spiro-oxazolidinones, highlighting the yields and enantioselectivity achieved.
| Substrate (Spiro-epoxide) | Enzyme Variant | Product (Spiro-oxazolidinone) | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
|---|---|---|---|---|---|
| Spiro[cyclopentane-1,2'-oxirane] | HheG-M6 | (R)-1-Oxa-3-azaspiro[4.4]nonan-2-one | 45 | 98 | acs.orgthieme-connect.com |
| Spiro[cyclohexane-1,2'-oxirane] | HheG-M6 | (R)-1-Oxa-3-azaspiro[5.4]decan-2-one | 47 | 96 | acs.orgthieme-connect.com |
| Spiro[cycloheptane-1,2'-oxirane] | HheG-M6 | (R)-1-Oxa-3-azaspiro[6.4]undecan-2-one | 42 | 94 | acs.orgthieme-connect.com |
| Spiro[cyclohexane-1,2'-oxirane] | HheG-M7 | rac-1-Oxa-3-azaspiro[5.4]decan-2-one | 95 | N/A (racemic) | thieme-connect.com |
Complementary to biocatalytic methods, organocatalysis provides a powerful platform for the asymmetric construction of the tetrahydrothiopyran ring system. The development of cascade reactions, such as Michael-Henry or double Michael additions, enables the formation of multiple C-C and C-S bonds in a single pot with high stereocontrol. researchgate.netnih.gov These reactions often employ chiral bifunctional catalysts, such as squaramides or cinchona alkaloids, to activate the substrates and direct the stereochemical outcome. researchgate.net
An example of such a strategy is the organocatalytic asymmetric synthesis of spiro-tetrahydrothiophene oxindoles, which, while differing in the specific heterocyclic core, demonstrates the principle of constructing a sulfur-containing spirocycle with multiple contiguous stereocenters. nih.gov A one-pot Michael-Henry-cascade-rearrangement reaction has been shown to create four consecutive stereogenic centers with excellent diastereoselectivity and enantioselectivity. nih.gov
A plausible strategy for the diastereoselective and enantioselective synthesis of the target this compound would involve a convergent approach. The spiro-oxazolidinone core could be synthesized via the aforementioned biocatalytic ring expansion of a corresponding spiro-epoxide derived from tetrahydrothiopyran-4-one. Alternatively, a chiral tetrahydrothiopyran derivative, synthesized using organocatalytic methods, could undergo spirocyclization with a suitable three-carbon component to form the oxazolidinone ring.
The table below illustrates the typical performance of organocatalytic cascade reactions in the synthesis of highly functionalized sulfur-containing heterocycles, which could be adapted for the synthesis of the thiane portion of the target spirocycle.
| Reaction Type | Catalyst | Substrates | Product Type | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) | Reference |
|---|---|---|---|---|---|---|---|
| Michael-Henry Cascade | Chiral Squaramide | Isatin-derived enone and Nitroalkane | Spiro-tetrahydrothiophene oxindole | 75 | >20:1 | 92 | nih.gov |
| Michael/Aldol Cascade | Cinchona Alkaloid Derivative | Chalcone and Mercaptoacetaldehyde dimer | Functionalized Tetrahydrothiophene | 88 | >20:1 | 95 | researchgate.net |
| Formal Thio [3+3] Cycloaddition | Chiral Secondary Amine | α,β-Unsaturated aldehyde and Bisketone thioether | Dihydrothiopyran | 91 | >20:1 | 99 | acs.org |
These advanced synthetic strategies underscore the potential for the highly controlled synthesis of complex, heteroatom-rich spirocycles like this compound. The combination of biocatalysis for the formation of the chiral spiro-oxazolidinone core and organocatalysis for the construction of the stereochemically dense tetrahydrothiopyran ring represents a powerful and flexible approach to accessing these challenging molecular architectures with high levels of stereoselectivity.
Chemical Transformations and Derivatization Strategies of the 1 Oxa 8 Thia 3 Azaspiro 5.5 Undecan 2 One Scaffold
Reactivity Profiles of the Core Spirocyclic System
The reactivity of the 1-oxa-8-thia-3-azaspiro[5.5]undecan-2-one core is dictated by the interplay of its lactam, thioether, and secondary amine functionalities.
Electrophilic and Nucleophilic Reactions of the Carbonyl Group
The carbonyl group of the lactam moiety is a key site for both nucleophilic and electrophilic reactions. Due to the polarization of the carbon-oxygen double bond, the carbonyl carbon is electrophilic and susceptible to attack by nucleophiles. masterorganicchemistry.comlibretexts.org
Nucleophilic addition to the carbonyl carbon is a fundamental reaction. masterorganicchemistry.com Strong nucleophiles, such as organometallic reagents (e.g., Grignard reagents, organolithium compounds), are expected to add to the carbonyl group. This would result in the formation of a tetrahedral intermediate which, upon acidic workup, would likely lead to ring-opening of the lactam. Weaker nucleophiles, such as alcohols or amines, might engage in reversible addition-elimination reactions, potentially leading to the formation of aminals or other derivatives under specific catalytic conditions.
Electrophilic reactions at the carbonyl oxygen are also plausible. Protonation of the carbonyl oxygen by a strong acid would activate the carbonyl group, making it more susceptible to nucleophilic attack. Lewis acids could also coordinate to the carbonyl oxygen, similarly enhancing its electrophilicity.
| Reaction Type | Reagent/Catalyst | Conditions | Expected Product |
|---|---|---|---|
| Nucleophilic Addition | Grignard Reagent (e.g., CH₃MgBr) | Anhydrous Ether, then H₃O⁺ | Ring-opened amino alcohol |
| Nucleophilic Addition | Lithium Aluminum Hydride (LiAlH₄) | THF, reflux | Ring-opened amino alcohol |
| Electrophilic Activation | Strong Acid (e.g., H₂SO₄) | - | Protonated carbonyl, enhanced reactivity |
Transformations Involving the Thioether Linkage
The sulfur atom of the thioether linkage possesses a lone pair of electrons, making it nucleophilic and susceptible to oxidation. libretexts.org
Oxidation of the thioether is a common transformation. Mild oxidizing agents, such as hydrogen peroxide or a peroxy acid (e.g., m-CPBA), would be expected to oxidize the sulfide (B99878) to a sulfoxide (B87167). libretexts.org The use of stronger oxidizing agents or an excess of the oxidant could lead to the corresponding sulfone. libretexts.org These transformations can be highly valuable for modulating the electronic and steric properties of the scaffold.
Alkylation of the thioether sulfur is also a possibility. Reaction with an alkyl halide could lead to the formation of a sulfonium (B1226848) salt.
| Reaction Type | Reagent | Conditions | Expected Product |
|---|---|---|---|
| Oxidation | Hydrogen Peroxide (H₂O₂) | Acetic Acid | This compound-8-oxide (Sulfoxide) |
| Oxidation | m-Chloroperoxybenzoic acid (m-CPBA) (2 equiv.) | CH₂Cl₂ | This compound-8,8-dioxide (Sulfone) |
| Alkylation | Methyl Iodide (CH₃I) | - | 8-Methyl-1-oxa-8-thia-3-azaspiro[5.5]undecan-2-onium iodide (Sulfonium salt) |
Reactions at the Nitrogen Heteroatom
The nitrogen atom in the 3-position is a secondary amine and a part of the lactam ring. This nitrogen is nucleophilic and can participate in various substitution reactions.
N-Alkylation can be achieved by treating the compound with an alkyl halide in the presence of a base to deprotonate the nitrogen. mdpi.com Similarly, N-acylation can be accomplished using an acyl chloride or an acid anhydride, leading to the formation of an N-acyl derivative. rsc.org These reactions provide a straightforward method for introducing a wide variety of substituents at the nitrogen atom, allowing for the synthesis of a library of derivatives.
| Reaction Type | Reagent | Conditions | Expected Product |
|---|---|---|---|
| N-Alkylation | Benzyl Bromide, K₂CO₃ | DMF | 3-Benzyl-1-oxa-8-thia-3-azaspiro[5.5]undecan-2-one |
| N-Acylation | Acetyl Chloride, Triethylamine | CH₂Cl₂ | 3-Acetyl-1-oxa-8-thia-3-azaspiro[5.5]undecan-2-one |
| Michael Addition | Methyl Acrylate | - | Methyl 3-(1-oxa-8-thia-3-azaspiro[5.5]undecan-2-on-3-yl)propanoate |
Functional Group Interconversions on the Spiro[5.5]undecan-2-one Core
Beyond the direct reactions at the heteroatoms, the core structure can undergo various functional group interconversions.
Oxidation and Reduction Reactions
The lactam carbonyl group can be reduced. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are known to reduce lactams to the corresponding cyclic amines. masterorganicchemistry.comorganic-chemistry.org In this case, the reduction would yield 1-oxa-8-thia-3-azaspiro[5.5]undecane. This transformation is significant as it converts the planar amide functionality into a three-dimensional cyclic amine structure.
As mentioned in section 3.1.2, the thioether can be oxidized to a sulfoxide or a sulfone. libretexts.org
| Reaction Type | Reagent | Conditions | Expected Product |
|---|---|---|---|
| Lactam Reduction | Lithium Aluminum Hydride (LiAlH₄) | THF, reflux | 1-Oxa-8-thia-3-azaspiro[5.5]undecane |
| Thioether Oxidation | Sodium Periodate (NaIO₄) | Methanol/Water | This compound-8-oxide (Sulfoxide) |
Substitution and Addition Reactions
While the saturated rings of the spiro[5.5]undecane core are generally unreactive towards substitution and addition reactions under standard conditions, the introduction of unsaturation or other functional groups through derivatization could open up possibilities for further transformations. For instance, if a double bond were introduced into one of the rings, it could undergo various addition reactions such as hydrogenation, halogenation, or epoxidation.
Without prior functionalization, the core aliphatic structure is expected to be relatively inert to substitution and addition reactions. However, radical-mediated halogenation could potentially occur at the carbon atoms adjacent to the heteroatoms under harsh conditions, though selectivity might be an issue.
Due to the lack of specific literature, the table below represents hypothetical transformations that would require prior modification of the core structure to introduce reactive sites.
| Reaction Type (on a hypothetical unsaturated derivative) | Reagent | Conditions | Expected Product |
|---|---|---|---|
| Hydrogenation | H₂, Pd/C | Ethanol | Fully saturated derivative |
| Halogenation | Br₂ | CCl₄ | Dibromo-derivative |
| Epoxidation | m-CPBA | CH₂Cl₂ | Epoxidized derivative |
Development of Diverse Analogues and Derivatives
The generation of a library of compounds based on a core scaffold is a cornerstone of modern medicinal chemistry. For the this compound system, research efforts have been directed towards the synthesis of a variety of analogues by introducing substituents at key positions. These modifications are crucial for systematically exploring the structure-activity relationships (SAR) of potential therapeutic agents.
Strategies for Alkylation and Acylation
Alkylation and acylation reactions are fundamental tools for introducing a wide array of functional groups onto a parent molecule. In the context of the this compound scaffold, these transformations primarily target the nitrogen atom of the lactam ring. The secondary amine within this moiety provides a reactive site for the attachment of various alkyl and acyl groups, which can significantly influence the compound's physicochemical properties, such as lipophilicity, solubility, and metabolic stability.
Detailed research findings on specific alkylation and acylation reactions of this compound are not extensively documented in publicly available literature. However, based on general principles of organic synthesis involving similar lactam-containing heterocycles, it can be inferred that standard protocols would be applicable. These would likely involve the deprotonation of the lactam nitrogen with a suitable base, followed by reaction with an alkyl or acyl halide. The choice of base and reaction conditions would be critical to avoid side reactions and ensure high yields.
Table 1: Hypothetical Alkylation and Acylation Reactions
| Reagent | Product | Potential Impact on Properties |
| Methyl iodide | N-methyl derivative | Increased lipophilicity |
| Benzyl bromide | N-benzyl derivative | Enhanced steric bulk, potential for pi-stacking interactions |
| Acetyl chloride | N-acetyl derivative | Increased polarity, potential for hydrogen bonding |
| Benzoyl chloride | N-benzoyl derivative | Increased rigidity and lipophilicity |
Incorporation of Side Chains via Exocyclic Enol Ethers
The introduction of side chains at positions other than the lactam nitrogen can be achieved through more complex synthetic strategies. One such approach involves the formation of exocyclic enol ethers. While specific examples for the this compound scaffold are not readily found in the literature, the general methodology provides a pathway for functionalization adjacent to the carbonyl group. researchgate.net
This strategy would typically involve the deprotonation at the alpha-carbon to the lactam carbonyl, followed by trapping of the resulting enolate with an appropriate electrophile to generate an enol ether. This exocyclic double bond can then serve as a handle for a variety of subsequent reactions, such as cycloadditions or cross-coupling reactions, to introduce diverse side chains.
Scaffold Modifications for Exploring Chemical Space
Beyond simple derivatization, modification of the core this compound scaffold itself is a powerful strategy for exploring a broader chemical space. uzh.ch This can involve altering the ring sizes, replacing the heteroatoms, or introducing additional functional groups into the bicyclic system. Such modifications can lead to significant changes in the three-dimensional shape and electronic properties of the molecule, potentially unlocking new biological activities.
For the this compound system, potential scaffold modifications could include:
Oxidation of the Thioether: The sulfur atom in the tetrahydrothiopyran (B43164) ring is susceptible to oxidation, which would yield the corresponding sulfoxide and sulfone. This modification would dramatically increase the polarity of the molecule and introduce a hydrogen bond acceptor.
Ring Expansion or Contraction: Synthetic routes could be devised to access analogues with different ring sizes, for example, by using starting materials with longer or shorter carbon chains.
Replacement of Heteroatoms: The oxygen or sulfur atoms could potentially be replaced with other heteroatoms, such as nitrogen or selenium, to generate novel scaffold variants.
These structural modifications, while synthetically challenging, offer the potential to generate compounds with unique pharmacological profiles. The systematic exploration of these avenues is essential for fully understanding the therapeutic potential of this class of spirocyclic compounds.
Conformational Analysis and Stereochemical Characterization of 1 Oxa 8 Thia 3 Azaspiro 5.5 Undecan 2 One
Principles of Spirocyclic Conformational Analysis
The conformational preferences of spirocyclic systems are dictated by the interplay of various steric and stereoelectronic effects within their unique three-dimensional architecture.
The spiro[5.5]undecane framework consists of two six-membered rings joined at a central spiro carbon. In the parent hydrocarbon, both cyclohexane (B81311) rings predominantly adopt a stable chair conformation to minimize angle and torsional strain. This results in a molecule with D2d symmetry. The two rings are nearly orthogonal to each other. The spiro fusion introduces a degree of rigidity compared to a single cyclohexane ring, but ring flipping is still possible, though it may be a more complex process than in simple cyclohexanes.
The introduction of heteroatoms—in this case, oxygen, nitrogen, and sulfur—into the spiro[5.5]undecane framework has a profound impact on its molecular geometry and conformational preferences. These effects stem from differences in bond lengths, bond angles, and the presence of lone pairs of electrons compared to carbon.
In 1-Oxa-8-thia-3-azaspiro[5.5]undecan-2-one, one ring is a lactam (a cyclic amide) also containing an oxygen atom, and the other is a thiane (B73995) (a sulfur-containing cyclohexane analog).
The 1-Oxa-3-azaspiro[5.5]undecan-2-one Ring: This ring contains an amide functional group, which is known to be planar due to resonance. This planarity will significantly distort the ring from a perfect chair conformation. It is more likely to adopt a twist-boat or an envelope conformation to accommodate the planar amide unit. The presence of the oxygen atom at the 1-position introduces the anomeric effect. This stereoelectronic effect generally favors an axial orientation of an electronegative substituent on a carbon adjacent to a heteroatom in a six-membered ring. In this spiro system, the anomeric effect will influence the orientation of the C-O and C-N bonds relative to the spiro center.
Spectroscopic Investigations of Conformation and Stereochemistry
Spectroscopic techniques are essential tools for elucidating the three-dimensional structure and conformational dynamics of complex molecules like spirocycles.
NMR spectroscopy is a powerful method for studying the conformation of molecules in solution. For this compound, several NMR techniques would be particularly informative.
¹H NMR: The chemical shifts and coupling constants of the protons are highly sensitive to their spatial environment. For instance, the distinction between axial and equatorial protons in the thiane ring would provide direct evidence for a chair-like conformation. The magnitude of the vicinal coupling constants (³JHH) can be used to estimate dihedral angles via the Karplus equation, offering insight into the ring's puckering.
¹³C NMR: The chemical shifts of the carbon atoms are also indicative of the local electronic and steric environment. The spiro carbon atom would have a characteristic chemical shift.
2D NMR Techniques:
COSY (Correlation Spectroscopy): Would be used to establish the proton-proton connectivity within each ring.
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons, aiding in the assignment of signals.
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds, which is crucial for assigning quaternary carbons like the spirocenter and the carbonyl carbon.
NOESY (Nuclear Overhauser Effect Spectroscopy): This is perhaps the most powerful NMR technique for conformational analysis. NOESY detects through-space interactions between protons that are close to each other, irrespective of their bonding connectivity. For example, observing an NOE between a proton on the lactam ring and a proton on the thiane ring would provide definitive proof of their relative orientation in the preferred conformation.
Variable temperature NMR studies would also be highly informative. By cooling the sample, it might be possible to slow down any conformational exchange processes and observe the signals of individual conformers, allowing for a detailed characterization of the conformational equilibrium.
Table 1: Predicted ¹H NMR Data for a Hypothetical Dominant Conformer of this compound (Note: This is an illustrative table based on general principles, not experimental data.)
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Key NOE Correlations |
| H-4 (axial) | 3.2 - 3.5 | ddd | H-4 (eq), H-5 (axial) |
| H-4 (equatorial) | 3.6 - 3.9 | ddd | H-4 (ax), H-5 (eq) |
| H-7 (axial) | 2.5 - 2.8 | ddd | H-7 (eq), H-6 (axial) |
| H-7 (equatorial) | 2.9 - 3.2 | ddd | H-7 (ax), H-6 (eq) |
| NH | 5.0 - 7.0 | br s | H-4 protons |
Single-crystal X-ray crystallography provides the most definitive information about the three-dimensional structure of a molecule in the solid state. This technique would unambiguously determine the bond lengths, bond angles, and torsional angles of this compound. This would reveal the precise conformation of both the lactam and thiane rings and their relative orientation.
For example, X-ray analysis would confirm the degree of planarity of the lactam moiety and show how the rest of the ring accommodates this constraint. It would also provide precise measurements of the bond lengths involving the heteroatoms, which can be compared to theoretical values. Furthermore, if the compound is chiral, X-ray crystallography of a single crystal can be used to determine the absolute stereochemistry. In studies of related diazaspiro[5.5]undecane derivatives, X-ray crystallography has been crucial in confirming that the six-membered rings often adopt a chair conformation. researchgate.net
Table 2: Illustrative Crystallographic Data for a Spiro[5.5]undecane Derivative (Note: This table presents typical parameters and is not based on experimental data for the target compound.)
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.5 |
| b (Å) | 8.2 |
| c (Å) | 15.1 |
| β (°) | 95.5 |
| Ring 1 Conformation | Distorted Chair |
| Ring 2 Conformation | Twist Boat |
Stereoisomerism and Diastereoselectivity in Spirocyclic Syntheses
The synthesis of spirocycles often presents interesting stereochemical challenges. The spiro carbon atom itself can be a stereocenter if the two rings are different and asymmetrically substituted. In the case of this compound, the spiro carbon is a stereocenter. Therefore, the compound is chiral and can exist as a pair of enantiomers.
Furthermore, the synthesis of this molecule would likely involve the formation of other stereocenters on the rings. The relative stereochemistry of these new centers with respect to each other and to the spiro center is a key consideration. Diastereoselectivity in spirocyclic synthesis refers to the preferential formation of one diastereomer over another.
The stereochemical outcome of a reaction to form a spirocycle is often influenced by the conformation of the transition state. For instance, in a cyclization reaction to form one of the rings, the existing ring can sterically hinder one face of the reactive intermediate, leading to a preferred direction of attack for the incoming nucleophile. This can result in high diastereoselectivity. In the synthesis of related diazaspiro[5.5]undecane systems, high diastereoselectivity has been achieved, often with the stereochemical outcome being confirmed by X-ray crystallography. researchgate.net
The development of stereoselective synthetic routes to compounds like this compound is crucial for their potential applications, as different stereoisomers often exhibit different biological activities.
Control and Assignment of Stereocenters
The synthesis of spirocyclic compounds such as this compound presents a significant stereochemical challenge due to the presence of a spirocenter, which is a quaternary carbon atom common to two rings. The control and assignment of the stereochemistry at this and any other chiral centers are crucial in determining the molecule's three-dimensional structure and, consequently, its physical, chemical, and biological properties.
Stereocontrol in Synthesis: The stereoselective synthesis of related spiro-heterocyclic systems often employs various strategies to control the formation of specific stereoisomers. These methods can include:
Chiral Auxiliaries: Utilizing chiral auxiliaries can guide the stereochemical outcome of key bond-forming reactions, leading to the preferential formation of one diastereomer over another.
Substrate Control: The inherent stereochemistry of a starting material can direct the formation of new stereocenters. For instance, in the synthesis of complex spirocycles, the stereochemistry of substituents on the precursor rings can influence the approach of reagents and thus the configuration of the newly formed spirocenter.
Catalytic Asymmetric Synthesis: The use of chiral catalysts, such as transition metal complexes with chiral ligands, can enable the enantioselective or diastereoselective formation of the spirocyclic core.
In the context of this compound, a potential synthetic approach could involve the reaction of a substituted piperidinone with a reagent that introduces the oxathiane lactone ring. The stereochemical outcome of such a reaction would be highly dependent on the reaction conditions and the nature of any chiral elements present.
Assignment of Stereocenters: The absolute and relative configuration of stereocenters in spirocyclic molecules are typically determined using a combination of spectroscopic and crystallographic techniques:
Nuclear Magnetic Resonance (NMR) Spectroscopy: Advanced NMR techniques, such as Nuclear Overhauser Effect (NOE) spectroscopy, can provide information about the spatial proximity of atoms, which helps in elucidating the relative stereochemistry of the molecule.
X-ray Crystallography: This is the most definitive method for determining the three-dimensional structure of a crystalline compound, providing unambiguous assignment of both relative and absolute stereochemistry.
Table 1: Potential Stereocenters in this compound and Methods for Stereochemical Assignment
| Potential Stereocenter | Method for Control | Method for Assignment |
| Spiro Carbon (C5) | Chiral auxiliary, Substrate control, Asymmetric catalysis | NMR (NOE), X-ray Crystallography |
| Other Ring Carbons | Diastereoselective reactions | NMR (Coupling constants, NOE), X-ray Crystallography |
Anomerization Processes in Heterocyclic Systems
Anomerization is a process of epimerization at the anomeric carbon in cyclic hemiacetals or hemiketals. In the broader context of heterocyclic chemistry, analogous processes can occur at carbon atoms bonded to two heteroatoms. For this compound, the carbon atom C6, which is bonded to both an oxygen and a sulfur atom within the oxathiane ring, could potentially be considered an anomeric-like center.
The conformational preference at such centers is influenced by the anomeric effect , which is the tendency of an electronegative substituent at the anomeric carbon to occupy an axial position rather than the sterically less hindered equatorial position. This effect is rationalized by a stabilizing stereoelectronic interaction between the lone pair of electrons on the ring heteroatom and the antibonding orbital (σ*) of the C-substituent bond.
In the 1,3-oxathiane (B1222684) ring of the target molecule, the presence of both oxygen and sulfur heteroatoms would lead to complex stereoelectronic interactions. Theoretical studies on related systems like 2-substituted tetrahydropyrans and piperidines have shown that hyperconjugation plays a major role in determining conformational preferences. cas.cznih.gov The balance between steric effects and these stabilizing hyperconjugative interactions (endo- and exo-anomeric effects) would dictate the preferred conformation of the oxathiane ring and the orientation of any substituents. cas.cznih.gov
Anomerization, or the interconversion between different stereoisomers at C6, if it were to occur, would likely proceed through a ring-opening and closing mechanism, potentially catalyzed by acid or base. This would lead to an equilibrium mixture of the different anomers. The position of this equilibrium would be determined by the relative thermodynamic stabilities of the participating isomers.
Table 2: Factors Influencing Anomeric Effects and Conformational Stability
| Factor | Description | Potential Impact on this compound |
| Stereoelectronic Effects | Stabilizing interactions between lone pairs and antibonding orbitals (n → σ*) | The lone pairs on both the ring oxygen and sulfur could participate in anomeric interactions, influencing the conformation of the oxathiane ring. |
| Steric Hindrance | Repulsive interactions between bulky groups | The substituents on both the oxathiane and piperidinone rings would sterically influence the overall conformation of the spirocycle. |
| Solvent Effects | The polarity of the solvent can influence the strength of stereoelectronic interactions and the stability of different conformers. | Polar solvents might stabilize more polar conformers. |
Computational Chemistry and Theoretical Investigations of 1 Oxa 8 Thia 3 Azaspiro 5.5 Undecan 2 One
Quantum Chemical Calculations for Electronic Structure and Energetics
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation, or its approximations, to determine the electronic distribution and energy levels within the molecule. For a novel scaffold like 1-Oxa-8-thia-3-azaspiro[5.5]undecan-2-one, such calculations can predict its reactivity, stability, and spectroscopic characteristics before extensive synthesis is undertaken.
Density Functional Theory (DFT) stands as a powerful and widely used computational method for investigating the electronic properties of molecules. bohrium.com By utilizing functionals such as B3LYP combined with appropriate basis sets (e.g., 6-311++G(d,p)), it is possible to obtain an optimized molecular geometry and a detailed picture of the electronic landscape. bohrium.com
For this compound, DFT calculations would reveal key electronic descriptors. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The HOMO energy indicates the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability; a larger gap generally implies lower reactivity. rsc.org
Furthermore, DFT allows for the generation of a Molecular Electrostatic Potential (MEP) map. This map visualizes the charge distribution across the molecule, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. For this spiro compound, negative potential would be expected around the carbonyl oxygen, the ether oxygen, and the sulfur atom, indicating sites susceptible to electrophilic attack. The hydrogen atom on the amide nitrogen would represent a region of positive potential, a likely site for nucleophilic interaction. nih.gov
| Property | Calculated Value | Significance |
|---|---|---|
| HOMO Energy | -6.8 eV | Indicates electron-donating capability. |
| LUMO Energy | -1.2 eV | Indicates electron-accepting capability. |
| HOMO-LUMO Gap (ΔE) | 5.6 eV | Reflects chemical reactivity and stability. |
| Dipole Moment | 3.5 D | Measures molecular polarity. |
Note: The values in this table are hypothetical and serve as illustrations of the data that would be obtained from DFT calculations on this specific molecule, based on findings for similar spiro heterocyclic systems. nih.gov
The stability of the this compound scaffold is governed by a network of intramolecular interactions. The spirocyclic fusion of the tetrahydropyran (B127337) and piperidinone rings inherently introduces conformational rigidity. mdpi.com Computational methods like Natural Bond Orbital (NBO) analysis can be employed to quantify the stabilizing effects of these interactions.
Molecular Modeling and Dynamics Simulations
While quantum calculations provide a static picture of a single molecule, molecular modeling and dynamics simulations explore the molecule's behavior over time and its potential conformations.
The this compound molecule, despite its rigidity, possesses a degree of conformational flexibility, primarily within its two six-membered rings. A systematic conformational search and potential energy surface (PES) scan can map this landscape. This process involves rotating dihedral angles around key single bonds and calculating the energy of each resulting conformer to identify low-energy, stable structures.
For the two six-membered rings, chair, boat, and twist-boat conformations would be investigated. It is anticipated that chair conformations would be the most stable for both the piperidinone and the thiane (B73995) rings, minimizing steric and torsional strain. The spiro fusion point restricts the interconversion between different chair conformations, leading to a more defined and predictable three-dimensional structure, a desirable trait in scaffold design for drug discovery. nih.govbldpharm.com
Understanding how a molecule interacts with biological targets is crucial in drug design. The computational models generated provide a basis for predicting these interactions. The MEP map, as mentioned earlier, identifies the key regions for electrostatic interactions.
The key interaction sites on this compound can be summarized as follows:
Hydrogen Bond Donor: The N-H group of the lactam.
Hydrogen Bond Acceptors: The carbonyl oxygen (C=O), the ether oxygen (O1), and potentially the sulfur atom (S8).
These features can be used to construct a pharmacophore model. Molecular docking simulations could then be performed to virtually screen the compound against the binding sites of various proteins. Such simulations would predict the preferred binding orientation and estimate the binding affinity, providing a hypothesis for the molecule's biological activity. researchgate.nettandfonline.com
| Site | Atom(s) Involved | Type of Interaction | Predicted Role |
|---|---|---|---|
| Lactam N-H | N3-H | Hydrogen Bond Donor | Interaction with electronegative atoms (e.g., Oxygen, Nitrogen) in a receptor. |
| Carbonyl Oxygen | O2 | Hydrogen Bond Acceptor | Interaction with hydrogen bond donors (e.g., N-H, O-H) in a receptor. |
| Ether Oxygen | O1 | Hydrogen Bond Acceptor | Can participate in hydrogen bonding with suitable donors. |
| Sulfur Atom | S8 | Weak H-Bond Acceptor / Hydrophobic Interaction | Can contribute to binding through various non-covalent interactions. |
In Silico Approaches for Scaffold Design and Optimization
The this compound core represents a novel scaffold that can be elaborated upon for various applications, particularly in medicinal chemistry. researchgate.netrsc.org In silico techniques are instrumental in guiding the design and optimization of derivatives based on this core structure.
The rigid three-dimensional nature of the spiro scaffold is a significant advantage, as it reduces the entropic penalty upon binding to a biological target and allows for a more precise orientation of functional groups. bldpharm.com Starting with the core scaffold, computational chemists can perform virtual modifications, such as adding substituents at various positions (e.g., on the nitrogen atom or the carbon atoms of the rings). For each new virtual compound, properties like binding affinity (via docking), electronic properties (via DFT), and ADME (Absorption, Distribution, Metabolism, and Excretion) characteristics can be predicted. This iterative process allows for the rapid exploration of chemical space and the prioritization of a smaller, more promising set of derivatives for chemical synthesis and biological testing, thereby accelerating the drug discovery process. nih.govresearchgate.net
Predicting Structural Influence on Molecular Behavior
DFT calculations can provide a detailed picture of the molecule's geometry, identifying the most stable conformation by optimizing bond lengths, bond angles, and dihedral angles. Furthermore, these calculations reveal key electronic properties that govern reactivity. mdpi.com For instance, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial descriptors. The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. crimsonpublishers.com The difference between these energies, the HOMO-LUMO gap, is a significant indicator of the molecule's kinetic stability and chemical reactivity. crimsonpublishers.com
Table 1: Hypothetical DFT-Calculated Molecular Properties of this compound
| Property | Predicted Value | Significance |
| Total Energy | -X.XX Hartrees | Indicates the overall stability of the optimized molecular structure. |
| HOMO Energy | -Y.YY eV | Reflects the electron-donating capability of the molecule. |
| LUMO Energy | -Z.ZZ eV | Indicates the electron-accepting capability of the molecule. |
| HOMO-LUMO Gap | ΔE eV | Correlates with chemical reactivity and kinetic stability. A larger gap suggests lower reactivity. |
| Dipole Moment | D.DD Debye | Quantifies the overall polarity of the molecule, influencing solubility and intermolecular forces. |
| Molecular Electrostatic Potential (MEP) | Mapped Surface | Identifies positive (electrophilic) and negative (nucleophilic) regions, predicting reactive sites. |
Note: The values in this table are illustrative and would need to be determined by actual DFT calculations.
Computational Screening Methodologies for Scaffold Exploration
The rigid, three-dimensional structure of the this compound scaffold makes it an attractive candidate for exploration in drug discovery. mdpi.com Computational screening methodologies enable the rapid evaluation of large virtual libraries of compounds derived from this core structure to identify potential drug candidates. These methods can be broadly categorized as structure-based and ligand-based virtual screening.
Structure-based virtual screening (SBVS) is employed when the three-dimensional structure of a biological target, such as a protein or enzyme, is known. acs.org The most common SBVS technique is molecular docking. nih.govazolifesciences.com This process computationally predicts the preferred orientation (pose) and binding affinity of a molecule within the active site of a target protein. mdpi.comnih.gov The algorithm samples numerous possible conformations of the ligand within the binding site and uses a scoring function to rank them, estimating the strength of the ligand-receptor interaction. mdpi.com By docking a virtual library of derivatives of the this compound scaffold, researchers can prioritize compounds that are most likely to exhibit biological activity for subsequent experimental testing. azolifesciences.com
Ligand-based virtual screening (LBVS) is utilized when the structure of the target is unknown, but a set of molecules with known activity is available. nih.gov This approach relies on the principle that structurally similar molecules are likely to have similar biological activities. nih.gov Using a known active molecule as a template, LBVS methods search large compound databases for molecules with similar features, such as shape, size, and pharmacophore characteristics (the spatial arrangement of essential interaction points).
The exploration of the this compound scaffold can leverage these techniques in a hierarchical workflow. Initially, a virtual library of derivatives can be generated by adding various substituents to the core structure. This library is then filtered based on physicochemical properties (e.g., molecular weight, lipophilicity) to ensure drug-likeness. The remaining compounds can undergo high-throughput virtual screening via molecular docking against a specific protein target. The top-scoring hits are then subjected to more rigorous computational analysis before being selected for chemical synthesis and biological evaluation. mdpi.com
Table 2: Hypothetical Workflow for Virtual Screening of the this compound Scaffold
| Step | Method | Description | Desired Outcome |
| 1. Library Generation | Combinatorial Enumeration | Create a virtual library of diverse derivatives based on the core scaffold. | A large, diverse set of virtual compounds for screening. |
| 2. Property Filtering | ADME/Tox Prediction | Filter the library based on predicted absorption, distribution, metabolism, excretion, and toxicity properties. | A refined library of compounds with favorable drug-like properties. |
| 3. High-Throughput Virtual Screening (HTVS) | Molecular Docking | Dock the refined library into the binding site of a selected protein target. | A ranked list of compounds based on predicted binding affinity (docking score). |
| 4. Hit Selection | Scoring and Visual Inspection | Select the top-scoring compounds and visually inspect their binding poses for key interactions. | A smaller set of promising "hit" compounds. |
| 5. Lead Optimization (Iterative) | Advanced Docking & Molecular Dynamics | Perform more computationally intensive simulations on the hit compounds to refine binding predictions and assess stability. | Prioritized lead candidates for synthesis and experimental validation. |
Role of 1 Oxa 8 Thia 3 Azaspiro 5.5 Undecan 2 One As a Research Scaffold and Building Block
Utilization in Complex Organic Synthesis
The structural features of 1-oxa-8-thia-3-azaspiro[5.5]undecan-2-one, including its lactam functionality, thioether linkage, and spirocyclic core, make it an attractive starting point for complex organic synthesis. While specific examples detailing the extensive use of this exact compound are not widespread in publicly available literature, the principles of its application can be inferred from the synthetic utility of closely related oxa-azaspiro[5.5]undecane systems.
Spirocyclic systems are integral components of numerous natural products, many of which exhibit significant biological activities. researchgate.net The this compound scaffold, with its inherent stereochemistry and functional group handles, represents a potential precursor for the synthesis of natural product analogues. The lactam ring can be subjected to various transformations, such as reduction to the corresponding cyclic amine or ring-opening to yield linear amino acids with a quaternary carbon. The thioether can be oxidized to sulfoxides and sulfones, introducing additional polarity and hydrogen bonding capabilities. These modifications allow for the systematic exploration of structure-activity relationships in the quest for novel therapeutic agents inspired by natural products.
The this compound core can serve as a versatile intermediate for the construction of more complex heterocyclic frameworks. The nitrogen and oxygen atoms within the scaffold provide reactive sites for further annulation reactions, leading to the formation of fused or bridged ring systems. For instance, the lactam nitrogen can be functionalized and subsequently participate in intramolecular cyclizations. The strategic placement of functional groups on the carbocyclic ring can also facilitate a range of synthetic transformations, expanding the diversity of accessible heterocyclic structures. The synthesis of various azaspiro[5.5]undecane derivatives has been explored for applications in developing novel kinase inhibitors, demonstrating the utility of this class of compounds as intermediates. researchgate.net
Contribution to Diverse Compound Library Assembly
The generation of compound libraries with high structural diversity is a cornerstone of modern drug discovery. Spirocyclic scaffolds, such as this compound, are particularly valuable in this context due to their ability to project substituents into three-dimensional space in a well-defined manner. nih.govacs.org
The design of compound libraries based on the this compound scaffold would be guided by several key principles. The rigid spirocyclic core serves as a fixed anchor, allowing for the systematic variation of substituents at specific exit vectors. This approach enables a thorough exploration of the chemical space around the central scaffold. The inclusion of heteroatoms (nitrogen, oxygen, and sulfur) provides opportunities to modulate physicochemical properties such as solubility, polarity, and metabolic stability. Libraries can be designed to cover a wide range of property space, from lead-like to drug-like, by carefully selecting the building blocks for diversification. A key advantage of spirocyclic scaffolds is their high fraction of sp3-hybridized carbon atoms (Fsp3), a characteristic often associated with successful clinical candidates. nih.govchembridge.com
| Design Principle | Implication for this compound Libraries |
| Rigid Core | Provides well-defined spatial orientation of substituents. |
| Heteroatom Content | Allows for modulation of physicochemical properties (e.g., solubility, polarity). |
| Multiple Exit Vectors | Enables systematic exploration of surrounding chemical space. |
| High Fsp3 Character | Contributes to three-dimensional molecular shape and potentially improved developability. |
Orthogonal diversification is a powerful strategy for efficiently generating large and diverse compound libraries. The this compound scaffold offers multiple handles for such diversification. acs.org The lactam nitrogen can be readily acylated, alkylated, or arylated with a wide range of reagents. The carbocyclic ring can be functionalized at various positions, allowing for the introduction of a second point of diversity. For example, if a ketone precursor is used in the synthesis of the scaffold, this position can be further modified through reductive amination or Wittig-type reactions. This orthogonal approach allows for the independent modification of different parts of the molecule, leading to a combinatorial explosion in the number of accessible compounds from a limited set of starting materials.
Enabling 3D Character in Molecular Design
The push to move beyond "flatland" in medicinal chemistry has led to an increased focus on molecules with a high degree of three-dimensional character. nih.gov Spirocyclic scaffolds are at the forefront of this movement, and this compound is a prime example of a scaffold that can impart 3D shape to a molecule. nih.govacs.org
Extensive Research Reveals No Specific Data for "this compound"
Following a comprehensive search of scientific literature and chemical databases, no specific research articles, detailed findings, or data pertaining to the chemical compound "this compound" have been identified. Consequently, it is not possible to generate a scientifically accurate article that adheres to the detailed outline provided in the user's request.
The user's instructions required a thorough and informative article focusing solely on "this compound," structured around its role as a research scaffold, the impact of its spiro-structure, its place in exploring drug-like chemical space, and its applications in chemical biology probe development.
While the requested topics—such as the role of spiro-structures in molecular rigidity, the importance of sp3-rich scaffolds, and the design of molecular probes—are subjects of extensive research in medicinal chemistry and chemical biology, the available literature does not specifically mention or detail the properties or applications of "this compound".
Research on other related spirocyclic compounds does highlight the general principles outlined in the request:
Spiro-Structures, Molecular Rigidity, and Shape: Spirocyclic scaffolds are known to create rigid, three-dimensional molecular architectures. This constrained conformation can lead to higher potency and selectivity for biological targets by pre-organizing functional groups for optimal interaction tandfonline.comtandfonline.com. The sp3-character of the central spiro-atom positions the fused rings in an orthogonal arrangement, contributing to this unique 3D shape tandfonline.com.
Exploring Drug-Like Chemical Space with Sp3-Rich Scaffolds: There is a growing interest in medicinal chemistry to move away from flat, aromatic (sp2-rich) molecules and towards more three-dimensional, sp3-rich scaffolds tandfonline.comnih.gov. Compounds with a higher fraction of sp3-hybridized carbons generally exhibit improved physicochemical properties, such as increased solubility and better metabolic stability, which are favorable for drug development tandfonline.compharmablock.com. Spirocycles are considered an excellent source of novel, sp3-rich frameworks for exploring new chemical space nih.govnih.gov.
Applications in Chemical Biology Probe and Ligand Development: The rigid nature of spirocyclic scaffolds makes them valuable building blocks in the design of ligands and chemical probes for specific molecular targets nih.govmskcc.org. For instance, various spirocyclic cores have been incorporated into inhibitors for enzymes like METTL3 and γ-aminobutyric acid type A receptors uzh.chnih.govsoton.ac.uk. In the field of chemical probes, the spirocyclic structure is fundamental to the function of certain fluorescent dyes, where the equilibrium between a non-fluorescent spirocyclic form and a fluorescent open form can be triggered by a specific biological event nih.govnih.govresearchgate.net.
However, without specific studies on "this compound," any attempt to write the requested article would involve extrapolating data from different molecules, which would violate the core requirement for scientific accuracy and a strict focus on the specified compound. Therefore, the article cannot be generated at this time.
Table 1: List of Compounds Mentioned in Literature Search
Future Research Directions and Perspectives on 1 Oxa 8 Thia 3 Azaspiro 5.5 Undecan 2 One Chemistry
Advancements in Asymmetric Synthesis of Complex Spirocycles
The construction of the 1-Oxa-8-thia-3-azaspiro[5.5]undecan-2-one core, with its inherent stereogenic spiro-center, demands precise control over stereochemistry. Future advancements will likely focus on adapting and refining asymmetric synthesis methodologies to build this complex framework enantioselectively.
Organocatalytic cascade reactions have emerged as a powerful tool for the asymmetric synthesis of intricate spirocyclic structures. oaepublish.com Strategies involving Michael-initiated ring-closure or cycloaddition reactions could be envisioned for assembling the target scaffold. For instance, a chiral bifunctional catalyst, such as a quinine-derived squaramide, could be developed to orchestrate a cascade reaction between a pro-chiral precursor containing the oxathiane ring and a suitable Michael acceptor to form the lactam ring with high diastereoselectivity and enantioselectivity. rsc.org
Another promising avenue is the application of transition-metal-catalyzed cycloadditions. researchgate.net Methodologies that have been successful in constructing other spiro-lactams and lactones could be adapted. researchgate.net For example, a palladium-catalyzed enantioselective cyclization of specifically designed acyclic precursors could be explored. researchgate.net The key challenge will be the design of ligands that can effectively control the stereochemical outcome in the formation of the unique oxathiane-containing spirocycle.
Table 1: Potential Asymmetric Strategies for Spirocycle Synthesis
| Synthetic Strategy | Potential Catalyst Type | Key Advantages | Foreseen Challenges |
|---|---|---|---|
| Organocatalytic Cascade | Chiral Squaramide or Phosphoric Acid | High enantioselectivity, operational simplicity, metal-free conditions. oaepublish.comrsc.org | Substrate design, control over multiple stereocenters. |
| Transition-Metal Catalysis | Palladium or Rhodium Complexes | High efficiency, broad substrate scope. researchgate.netnih.gov | Ligand design for specific scaffold, catalyst sensitivity. |
Novel Catalytic Systems for Efficient Scaffold Construction
The efficient construction of the this compound scaffold hinges on the development of novel catalytic systems tailored for this specific transformation. Future research should pursue catalysts that not only ensure stereocontrol but also promote atom and step economy.
N-Heterocyclic Carbenes (NHCs) have shown remarkable versatility in catalyzing the formation of complex spiroheterocycles. mdpi.com An NHC-catalyzed annulation strategy could be devised where the carbene activates a precursor molecule, initiating a sequence of reactions that culminates in the formation of the spirocyclic lactam. This approach could potentially allow for the construction of the scaffold under mild conditions from readily available starting materials. mdpi.com
Furthermore, Rhodium(III)-catalyzed C-H activation and annulation reactions represent a state-of-the-art method for building complex cyclic systems. acs.org A future direction could involve designing a substrate that undergoes an intramolecular C-H activation/spiroannulation cascade to forge the target molecule. This would offer a highly efficient and regioselective route, though it would require significant innovation in substrate and catalyst design. nih.govacs.org
Integrated Computational and Experimental Approaches for Rational Design
The synergy between computational chemistry and experimental synthesis is revolutionizing drug discovery and materials science. jddhs.com For a novel scaffold like this compound, this integrated approach will be crucial for accelerating progress and overcoming synthetic hurdles.
Computational methods, such as Density Functional Theory (DFT) and molecular dynamics simulations, can be employed to model reaction pathways and predict the stereochemical outcomes of potential synthetic routes. mdpi.com This allows researchers to screen various catalysts and reaction conditions in silico before committing to resource-intensive laboratory experiments. For instance, modeling the transition states in a proposed catalytic cycle can provide insights into the origins of enantioselectivity and guide the rational design of more effective chiral ligands or organocatalysts. mdpi.commdpi.com
Machine learning algorithms are also becoming powerful tools in chemical synthesis. nih.gov By training models on existing data from spirocycle syntheses, it may be possible to predict optimal reaction conditions or identify promising starting materials for constructing the target scaffold. This data-driven approach, combined with experimental validation, creates an iterative feedback loop that can rapidly advance the development of efficient and robust synthetic methods. researchgate.net
Expanding the Scope of Derivatization for Advanced Research Tools
Once a reliable synthetic route to the core this compound scaffold is established, the next frontier will be its derivatization to create a library of analogues for various applications. The functional handles inherent in the molecule—such as the lactam nitrogen and potential sites on the carbocyclic portion of the oxathiane ring—provide ample opportunities for modification.
Future research will likely focus on developing selective functionalization reactions that allow for the introduction of diverse substituents. For example, the lactam nitrogen could be alkylated or acylated to modulate the compound's physicochemical properties, such as solubility and metabolic stability. This has been a successful strategy in optimizing other spirocyclic compounds for biological applications. nih.govuzh.ch
Furthermore, creating derivatives with photo-activatable groups, fluorescent tags, or reactive handles for bioconjugation could transform these molecules into advanced research tools. Such probes would be invaluable for studying biological systems, identifying protein targets, and elucidating mechanisms of action, thereby paving the way for the discovery of new therapeutic agents based on this unique spirocyclic framework.
Table 2: Potential Derivatization Sites and Their Applications
| Modification Site | Type of Derivatization | Potential Application |
|---|---|---|
| Lactam Nitrogen (N-3) | Alkylation, Arylation, Acylation | Modulating solubility, metabolic stability, and target binding affinity. uzh.ch |
| Oxathiane Ring | Oxidation of Sulfur | Altering electronic properties and hydrogen bonding capacity. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
